molecular formula C8H7F4NO B1318723 3-Fluoro-4-(trifluoromethoxy)benzylamine CAS No. 886499-13-4

3-Fluoro-4-(trifluoromethoxy)benzylamine

Cat. No.: B1318723
CAS No.: 886499-13-4
M. Wt: 209.14 g/mol
InChI Key: LKKOOHKPOMOOAI-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethoxy)benzylamine is an organic compound with the molecular formula C8H7F4NO. It is a benzylamine derivative characterized by the presence of both fluoro and trifluoromethoxy groups on the benzene ring.

Scientific Research Applications

3-Fluoro-4-(trifluoromethoxy)benzylamine has several applications in scientific research:

Safety and Hazards

This compound is considered hazardous. It is corrosive and can cause severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, do not breathe mist/vapors/spray, do not ingest, and seek immediate medical assistance if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzylamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)benzylamine involves its interaction with various molecular targets. The presence of fluoro and trifluoromethoxy groups enhances its ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-(trifluoromethoxy)benzylamine is unique due to the specific positioning of the fluoro and trifluoromethoxy groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKOOHKPOMOOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590637
Record name 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-13-4
Record name 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886499-13-4
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